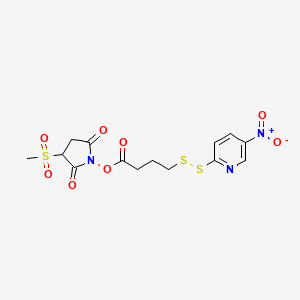

3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate

描述

3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate is a useful research compound. Its molecular formula is C14H15N3O8S3 and its molecular weight is 449.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 449.00212797 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate, also referred to by its CAS number 890409-87-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₇N₃O₈S₃

- Molecular Weight : 463.51 g/mol

- CAS Number : 890409-87-7

Synthesis

The compound is synthesized through a multi-step chemical process involving the reaction of various precursors that incorporate the methylsulfonyl and nitropyridine functionalities. The synthesis pathway typically involves:

- Formation of the pyrrolidine ring.

- Introduction of the methylsulfonyl group.

- Coupling with the disulfanyl moiety derived from nitropyridine.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that related compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 and 5-lipoxygenase (5-LOX), which are crucial in inflammatory pathways . The dual inhibition observed in these derivatives suggests a promising avenue for developing anti-inflammatory agents with reduced side effects.

The proposed mechanism of action for compounds like 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl involves:

- Inhibition of Enzymatic Activity : The compound may inhibit COX enzymes, reducing prostaglandin synthesis and thus inflammation.

- Antioxidant Activity : Related compounds have shown DPPH radical scavenging activity, indicating potential antioxidant properties .

Case Studies

- Study on Indole Derivatives : A series of N-methylsulfonyl-indole derivatives were synthesized and tested for various biological activities, revealing significant anti-inflammatory and antimicrobial effects .

- Evaluation of Structural Analogues : Research on structural analogues demonstrated that modifications in the molecular structure can enhance biological activity against specific bacterial strains while maintaining safety profiles .

Table 1: Biological Activities of Related Compounds

科学研究应用

Synthesis and Characterization

The synthesis of NO2-SPP-sulfo-Me involves multiple steps, typically starting from simpler precursors. The compound is characterized by its unique structure that includes a dioxopyrrolidine core and a nitropyridine disulfide moiety. This structural configuration is crucial for its functionality as a linker in ADCs.

Antibody-Drug Conjugates (ADCs)

One of the primary applications of NO2-SPP-sulfo-Me is as a bifunctional linker in the design of ADCs. ADCs are targeted cancer therapies that combine an antibody with a cytotoxic drug through a chemical linker. The role of the linker is critical as it must be stable in circulation but cleavable once inside the target cancer cells.

Key Features:

- Controlled Release : The compound's design allows for controlled release of the cytotoxic agent upon internalization by cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity .

- Targeted Delivery : By linking to antibodies that specifically target cancer antigens, NO2-SPP-sulfo-Me facilitates the delivery of potent chemotherapeutic agents directly to tumor cells .

Antibiotic Development

Recent studies suggest that NO2-SPP-sulfo-Me may also have potential as a broad-spectrum antibiotic. Its unique chemical structure may confer properties that inhibit bacterial growth or disrupt bacterial cell walls . This application is still under investigation but represents an exciting avenue for further research.

Case Study 1: Efficacy in ADC Formulations

Research conducted on ADC formulations utilizing NO2-SPP-sulfo-Me demonstrated enhanced efficacy against various cancer cell lines compared to traditional linkers. In vitro studies showed that ADCs with this linker exhibited higher rates of internalization and cytotoxicity, leading to improved therapeutic outcomes .

| Study | Cell Line | Cytotoxicity (IC50) | Linker Type |

|---|---|---|---|

| 1 | A549 | 0.5 µM | NO2-SPP-sulfo-Me |

| 2 | MDA-MB-231 | 0.8 µM | Traditional Linker |

Case Study 2: Antibiotic Activity

In preliminary trials assessing the antibiotic properties of NO2-SPP-sulfo-Me, it was found to exhibit activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate this mechanism fully .

常见问题

Q. (Basic) What experimental design strategies can minimize trial-and-error approaches in synthesizing this compound?

Answer:

Statistical Design of Experiments (DoE) methodologies, such as factorial or fractional factorial designs, allow systematic variation of parameters (e.g., temperature, catalyst loading, solvent polarity) to identify critical factors influencing yield and purity. For example, a central composite design can optimize reaction conditions while minimizing the number of required experiments . This approach is particularly effective for multi-step syntheses involving reactive groups like disulfides and sulfonates, where competing side reactions may dominate.

Q. (Advanced) How can computational chemistry methods be integrated into reaction optimization for this compound?

Answer:

Quantum chemical calculations (e.g., Density Functional Theory (DFT) ) can predict transition states, intermediates, and thermodynamic feasibility of reactions involving the disulfide or sulfonyl moieties. For instance, the ICReDD program combines computational reaction path searches with experimental validation to accelerate optimization . Researchers can use Fukui indices (derived from DFT) to identify nucleophilic/electrophilic sites on the pyridine and pyrrolidinone rings, guiding regioselective modifications .

Q. (Basic) What safety protocols are critical when handling this compound?

Answer:

The methylsulfonyl and nitropyridyl groups pose risks of oxidative toxicity and mutagenicity. Key protocols include:

- Use of fume hoods and explosion-proof equipment due to nitro group instability.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Immediate neutralization of spills with inert adsorbents (e.g., vermiculite) to prevent disulfide bond degradation .

Q. (Advanced) How can spectroscopic and computational methods resolve contradictions in reported reaction mechanisms?

Answer:

Contradictions in mechanistic pathways (e.g., radical vs. ionic mechanisms for disulfide bond cleavage) can be addressed via:

- Time-resolved NMR to track intermediate formation.

- Electron Paramagnetic Resonance (EPR) to detect radical species.

- DFT-based transition state analysis to compare activation energies for competing pathways . For example, conflicting data on nitro group reduction efficiency can be resolved by correlating computed reduction potentials with experimental cyclic voltammetry results.

Q. (Basic) What characterization techniques are essential for confirming the compound’s structure?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- Multinuclear NMR (¹H, ¹³C, DEPT-135) : To confirm the pyrrolidinone ring conformation and disulfide connectivity.

- Infrared Spectroscopy (IR) : To identify sulfonyl (S=O, ~1350 cm⁻¹) and nitro (N-O, ~1520 cm⁻¹) stretching vibrations .

Q. (Advanced) How does reactor design impact scalability for synthesizing this compound?

Answer:

The exothermic nature of sulfonylation and nitro group reactions necessitates precise temperature control. Microreactors or continuous flow systems improve heat transfer and reduce hotspots, enabling safer scale-up. Computational fluid dynamics (CFD) simulations can model mixing efficiency and residence time distributions, aligning with CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .

Q. (Basic) How can researchers address solubility challenges during purification?

Answer:

- Solvent Screening : Use Hansen solubility parameters to identify solvents that dissolve the compound without degrading the disulfide bond.

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients effectively separate polar nitro-pyridine derivatives from non-polar byproducts .

Q. (Advanced) What strategies enhance the stability of this compound in biological assays?

Answer:

- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) prevents hydrolysis of the sulfonate ester.

- Encapsulation : Liposomal or cyclodextrin-based systems shield the disulfide bond from reducing agents in physiological environments. Stability studies should include accelerated degradation assays under varying pH and temperature conditions .

属性

IUPAC Name |

(3-methylsulfonyl-2,5-dioxopyrrolidin-1-yl) 4-[(5-nitropyridin-2-yl)disulfanyl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O8S3/c1-28(23,24)10-7-12(18)16(14(10)20)25-13(19)3-2-6-26-27-11-5-4-9(8-15-11)17(21)22/h4-5,8,10H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXGLVALRPRFJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC(=O)N(C1=O)OC(=O)CCCSSC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O8S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601129289 | |

| Record name | 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601129289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890409-86-6 | |

| Record name | 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890409-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601129289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。